molecular formula C8H8Br2N2 B1344303 5-(Bromomethyl)-1H-indazole hydrobromide CAS No. 192369-93-0

5-(Bromomethyl)-1H-indazole hydrobromide

Cat. No.: B1344303
CAS No.: 192369-93-0
M. Wt: 291.97 g/mol
InChI Key: URVGDURSCZOFER-UHFFFAOYSA-N
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Description

Overview of the Indazole Scaffold in Contemporary Chemical Research

The indazole core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in many approved therapeutic agents. nih.gov Its presence is noted in drugs developed for a range of diseases, including cancer and inflammatory conditions. nih.govnih.gov

Nitrogen-containing heterocycles are a major class of organic compounds that are fundamental to the chemistry of life. nih.govmdpi.comopenmedicinalchemistryjournal.commsesupplies.com Indazole, as a member of this family, is a valuable precursor for the synthesis of other complex heterocyclic systems. nih.gov The presence of two nitrogen atoms in the five-membered ring imparts specific electronic properties that influence its reactivity and ability to interact with biological targets. mdpi.com This versatility makes it an attractive building block for chemists seeking to design and synthesize new molecules with desired biological functions. nih.govresearchgate.net

Indazole exists in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. chemicalbook.comresearchgate.net The two most common tautomers are 1H-indazole and 2H-indazole. nih.govresearchgate.net The position of the proton on one of the two nitrogen atoms defines the tautomeric form. nih.gov

TautomerDescriptionRelative Stability
1H-IndazoleProton is on the nitrogen atom at position 1. This is the benzenoid form. researchgate.netThermodynamically more stable and the predominant form. nih.govnih.govchemicalbook.com
2H-IndazoleProton is on the nitrogen atom at position 2. This is the quinonoid form. researchgate.netLess stable than the 1H-indazole tautomer. chemicalbook.comresearchgate.net

The stability and prevalence of the 1H-tautomer are significant factors in the synthesis and reactivity of indazole derivatives. chemicalbook.com The specific tautomeric form can greatly influence the biological activity of the final compound. nih.gov

The first synthesis of indazole was reported by Emil Fischer in 1883. researchgate.netwikipedia.org Since its discovery, the indazole ring system has been the subject of continuous investigation. researchgate.net While indazoles are rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being identified, synthetic indazole derivatives have shown a vast range of pharmacological activities. wikipedia.orgpnrjournal.com This has driven decades of research into developing efficient synthetic methods and exploring the medicinal applications of this versatile scaffold. nih.govpnrjournal.com

Specific Focus on 5-(Bromomethyl)-1H-Indazole Hydrobromide within Indazole Chemistry

Within the vast family of indazole derivatives, this compound stands out as a particularly useful synthetic intermediate. chemimpex.comacs.org Its structure combines the foundational indazole core with two key features that enhance its utility in chemical synthesis: a reactive bromomethyl group and a hydrobromide salt form.

The bromomethyl group (-CH2Br) is a highly reactive functional group in organic synthesis. nbinno.commanac-inc.co.jp Bromine is a good leaving group, meaning it can be easily displaced by a wide variety of nucleophiles. nbinno.com This reactivity makes the bromomethyl group an excellent "handle" for introducing the indazole scaffold into larger, more complex molecules. chemimpex.com

The carbon atom of the bromomethyl group is electrophilic, making it susceptible to attack by electron-rich species (nucleophiles). libretexts.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of diverse molecular architectures. The reactivity of the bromomethyl group is a key reason for the utility of this compound in the synthesis of potential therapeutic agents. chemimpex.comnih.gov

5-(Bromomethyl)-1H-indazole is often supplied and used in its hydrobromide salt form. chemimpex.comfrontierspecialtychemicals.com The formation of a hydrobromide salt involves the reaction of the basic indazole nitrogen with hydrobromic acid (HBr). wikipedia.orgnih.gov This has several practical advantages in a research and development setting.

AdvantageDescription
Increased StabilitySalts are often more crystalline and have higher melting points than their free base counterparts, which can improve their shelf life and handling characteristics. reddit.comnih.gov
Improved SolubilityConverting a basic compound into its salt form can significantly enhance its solubility in aqueous media, which can be beneficial for certain reaction conditions. reddit.comnih.gov
Ease of PurificationThe crystalline nature of salts often facilitates purification through techniques like recrystallization. reddit.com

In many synthetic procedures, the hydrobromide salt can be used directly, or the free base can be easily regenerated by treatment with a mild base if required. The use of the hydrobromide salt form is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of drug intermediates and active pharmaceutical ingredients. reddit.comnih.gov

Research Landscape and Emerging Trends for the Compound

Within the broader family of indazole derivatives, this compound has been identified as a particularly valuable compound in chemical research. chemimpex.com It primarily functions as a key intermediate or a versatile building block for the synthesis of more complex molecules. chemimpex.com Its significance stems from the presence of a reactive bromomethyl group, which enhances its utility in creating a diverse range of substituted indazoles with potential therapeutic applications. chemimpex.com

Interactive Table: Properties of this compound Below is an interactive table summarizing the key chemical properties of the compound. Users can sort the data by clicking on the column headers.

PropertyValueSource
CAS Number 192369-93-0 chemimpex.com, chemsrc.com
Molecular Formula C₈H₇BrN₂·HBr chemimpex.com
Molecular Weight 291.97 g/mol chemimpex.com
Appearance White to beige solid chemimpex.com
Purity ≥ 95% chemimpex.com, chemsrc.com
Storage Conditions 0-8°C chemimpex.com

This table is for informational purposes and is based on available data.

The research landscape for this compound is multifaceted, with applications spanning several key scientific domains:

Pharmaceutical Development : This compound is a critical intermediate in the synthesis of novel therapeutic agents. chemimpex.com It is particularly instrumental in the development of potential anti-cancer and anti-inflammatory drugs. chemimpex.com The reactivity of the bromomethyl group allows for its strategic modification, enabling chemists to synthesize a library of indazole derivatives that can be screened for specific biological activities against various targets. chemimpex.com

Material Science : In the field of material science, this compound is utilized in the creation of advanced materials. chemimpex.com Its incorporation into polymers and coatings can impart specific chemical properties, leading to enhanced performance and durability of the resulting materials. chemimpex.com

Agrochemicals : The compound also finds application in the development of new agrochemicals. chemimpex.com By serving as a foundational structure, it can be modified to produce molecules with enhanced efficacy and stability for potential use in agriculture. chemimpex.com

Biochemical Research and Drug Discovery : Researchers employ this compound to facilitate the study of complex biological processes, such as enzyme interactions and signaling pathways. chemimpex.com Furthermore, it plays a role in high-throughput screening campaigns, which are essential for the efficient identification of potential new drug candidates. chemimpex.com

An emerging trend in the field is the use of such reactive intermediates to build more complex and functionally diverse molecules. The unique properties of this compound, which enhance its reactivity and utility as a building block, make it a preferred choice for researchers aiming to streamline synthetic protocols and innovate within advanced chemical research. chemimpex.com Its versatility ensures its continued importance as an essential tool in the laboratory for developing the next generation of pharmaceuticals and advanced materials. chemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1H-indazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVGDURSCZOFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C=NN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627374
Record name 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192369-93-0
Record name 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromomethyl 1h Indazole Hydrobromide and Its Derivatives

Precursor Synthesis and Indazole Core Formation

The journey to synthesizing 5-(Bromomethyl)-1H-indazole hydrobromide begins with the construction of the 1H-indazole scaffold. A variety of synthetic strategies have been developed to create this bicyclic aromatic heterocycle, often tailored to achieve specific substitution patterns.

General Synthetic Strategies for 1H-Indazoles

The formation of the 1H-indazole core is a well-explored area of heterocyclic chemistry, with numerous methods available to chemists. These strategies often involve the formation of the crucial N-N bond and subsequent cyclization to form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Cyclization reactions are the most common class of methods for synthesizing the indazole ring system. These reactions typically involve an intramolecular reaction on a suitably substituted benzene derivative. A prominent approach involves the cyclization of hydrazones derived from aryl ketones and aldehydes. For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can yield 1H-indazoles through direct aryl C-H amination. nih.gov A metal-free alternative uses [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to achieve the same transformation. nih.gov

Another powerful method is the [3 + 2] annulation approach, which utilizes arynes and hydrazones. acs.orgorganic-chemistry.org Depending on the reaction conditions, N-tosylhydrazones can be used to afford 3-substituted indazoles, while N-aryl/alkylhydrazones lead to 1,3-disubstituted indazoles. acs.orgorganic-chemistry.org Other notable cyclization methods include the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives organic-chemistry.org and the diazotization of o-toluidine (B26562), which then undergoes ring closure involving the methyl group. chemicalbook.com

Table 1: Overview of General Cyclization Reactions for 1H-Indazole Synthesis

Halogenated benzonitriles serve as versatile starting materials for the synthesis of indazoles, particularly for producing 3-aminoindazoles. A straightforward method involves the reaction of 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate (B1144303) in refluxing n-butanol, which directly yields 3-aminoindazole. chemicalbook.com Similarly, o-chlorinated arylhydrazones, which can be prepared from the more commercially available and less expensive o-chloroarylaldehydes and ketones, can undergo copper-catalyzed intramolecular N-arylation to form N-phenyl-1H-indazoles. beilstein-journals.org While yields from o-chloro derivatives have historically been lower than from their o-bromo counterparts, this approach provides a cost-effective route to certain indazole derivatives. beilstein-journals.org

Regioselective Synthesis of 5-Substituted Indazoles

To synthesize this compound, it is essential to start with an indazole precursor that is substituted at the C5 position, typically with a methyl group. The regioselectivity of the indazole synthesis is generally dictated by the substitution pattern of the aromatic precursor. For example, starting with a 4-substituted o-toluidine or a 4-substituted 2-methylacetophenone will lead to a 5-substituted indazole.

A documented synthesis of 5-bromo-1H-indazole starts from 5-bromo-2-fluorobenzaldehyde, which is reacted with hydrazine. This demonstrates how the substituent on the starting benzene ring directly translates to the C5 position of the resulting indazole. For the synthesis of the target molecule, a common precursor is 5-methyl-1H-indazole. The synthesis of this precursor would analogously start from a benzene derivative with a methyl group at the para position relative to the group that will participate in cyclization (e.g., 4-methyl-2-aminobenzaldehyde or 2-fluoro-4-methylbenzaldehyde).

Table 2: Examples of Regioselective Synthesis of 5-Substituted Indazoles

Introduction of the Bromomethyl Functionality at the C5 Position

With the 5-methyl-1H-indazole core in hand, the next critical step is the introduction of the bromine atom onto the methyl group to form the 5-(bromomethyl) functionality. This transformation is typically achieved through bromination reactions that are selective for the benzylic-like position of the methyl group.

Bromination Strategies for Methyl-Substituted Indazoles

The conversion of a methyl group attached to an aromatic ring into a bromomethyl group is a classic transformation in organic synthesis, often accomplished via free-radical bromination.

The most common method for this type of benzylic bromination is the Wohl-Ziegler reaction. wikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the bromine source in an inert solvent such as carbon tetrachloride (CCl₄). wikipedia.org The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light. wikipedia.org NBS is favored for these reactions as it provides a low, constant concentration of bromine radical (Br•), which promotes the desired substitution at the benzylic position while minimizing competing reactions like electrophilic addition to the aromatic ring. wikipedia.org

An alternative and highly relevant synthesis involves the treatment of 5-(acetoxymethyl)-1-acetyl-1H-indazole with 48% aqueous hydrobromic acid. thieme-connect.de This reaction achieves deacylation of both the nitrogen and the oxygen, followed by substitution of the hydroxyl group with bromide, directly yielding 5-(bromomethyl)-1H-indazole. thieme-connect.de A key aspect of this procedure is the isolation of the product as its hydrobromide salt, which is crucial to suppress polymerization of the reactive bromomethyl compound. thieme-connect.de

Table 3: Strategies for the Bromination of 5-Methyl-1H-Indazole
Conversion of Hydroxymethyl Precursors

A primary method for synthesizing bromomethyl indazoles involves the direct bromination of a hydroxymethyl group on the indazole ring. This transformation is typically achieved using a strong brominating agent under acidic conditions. For instance, the conversion of a related precursor, 6-(hydroxymethyl)-1H-indazole, to its corresponding bromomethyl derivative has been effectively carried out using 33% hydrobromic acid (HBr) in acetic acid. researchgate.net This reaction proceeds at an elevated temperature to facilitate the substitution of the hydroxyl group with a bromine atom, achieving a high yield. researchgate.net

Table 1: Reaction Conditions for Bromination of Hydroxymethyl Precursor

ReagentSolventTemperatureReaction TimeYieldReference
33% HBrAcetic Acid (AcOH)120°C1 hour89% researchgate.net
Deacylation Reactions Leading to Bromomethyl Derivatives

An alternative and highly efficient route involves a deacylation reaction. In this approach, a protected precursor such as 5-(acetoxymethyl)-1-acetyl-1H-indazole is treated with 48% aqueous hydrobromic acid. thieme-connect.de This single-step process simultaneously removes the acetyl protecting groups from both the indazole nitrogen (N1) and the hydroxymethyl group, followed by the bromination of the resulting hydroxymethyl intermediate. thieme-connect.de The reaction is notable for its high efficiency, affording the desired 5-(bromomethyl)-1H-indazole product in a 92% yield. thieme-connect.de This method directly yields the hydrobromide salt, which is crucial for the compound's stability. thieme-connect.de Other deacylation strategies may employ basic conditions, such as using potassium carbonate in a methanol (B129727) and water mixture, to remove protecting groups from the indazole core. google.com

Table 2: Comparison of Deacylation Methods for Indazole Derivatives

PrecursorReagentsConditionsProductYieldReference
5-(Acetoxymethyl)-1-acetyl-1H-indazole48% aq HBr-This compound92% thieme-connect.de
1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanonePotassium Carbonate, Methanol, WaterRoom Temperature5-bromo-4-fluoro-1H-indazole~80% google.com

Optimization of Bromomethylation Yields and Selectivity

A significant challenge in the functionalization of indazoles is achieving regioselectivity, particularly controlling substitution at the N1 versus the N2 position of the indazole ring. nih.govbeilstein-journals.org The distribution of N1 and N2 alkylated products can be highly variable and is influenced by the electronic properties of the indazole substrate. nih.gov Research into selective N-alkylation has revealed that reaction conditions play a critical role in directing the outcome. nih.govbeilstein-journals.org The choice of base and solvent is paramount for optimizing yields and selectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. beilstein-journals.orgnih.gov Conversely, different solvents can dramatically alter yields; in one study, shifting from dimethylformamide (DMF) to dioxane increased the yield of an N1-substituted indazole from 60% to 96%. beilstein-journals.orgbeilstein-journals.org These principles of optimizing selectivity through careful selection of reagents and solvents are directly applicable to the synthesis of precursors for this compound.

Table 3: Factors Influencing Selectivity in Indazole Alkylation

FactorCondition/ReagentObserved EffectReference
BaseSodium Hydride (NaH)Promotes N1 selectivity beilstein-journals.orgnih.gov
SolventTetrahydrofuran (THF)Favors N1 selectivity in combination with NaH beilstein-journals.orgnih.gov
SolventDioxaneCan significantly increase yield (e.g., to 96%) beilstein-journals.orgbeilstein-journals.org
Substituent PositionElectron-withdrawing group at C7Confers excellent N2 selectivity nih.gov

Formation and Stabilization of the Hydrobromide Salt

The 5-(bromomethyl) group is highly reactive, making the free base form of 5-(Bromomethyl)-1H-indazole prone to polymerization and other degradation pathways. thieme-connect.de To circumvent this instability, the compound is isolated as its hydrobromide salt. thieme-connect.de The formation of the salt occurs concurrently with the bromination and deacylation when using hydrobromic acid. thieme-connect.de This conversion is critical as it protonates the indazole ring system, which stabilizes the molecule and prevents the reactive bromomethyl group from participating in unwanted side reactions, ensuring the compound's integrity and usability as a synthetic intermediate. thieme-connect.de

Green Chemistry Approaches and Sustainable Synthetic Protocols

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the literature, broader green methodologies for the synthesis of the parent indazole scaffold are well-established and applicable. ijprt.org These approaches focus on reducing the environmental impact by minimizing solvent use and energy consumption. ijprt.org Techniques such as microwave-assisted synthesis, often performed under solvent-free conditions, provide an eco-friendly alternative to conventional heating for preparing indazoles. ijprt.org Furthermore, the use of heterogeneous and recyclable catalysts, such as silica (B1680970) nanoparticles or Cu(II)-clay, in one-pot, multi-component reactions represents a sustainable strategy for constructing the indazole core, thereby offering a greener path to the precursors required for producing this compound. ijprt.org

Chemical Reactivity and Reaction Mechanisms of 5 Bromomethyl 1h Indazole Hydrobromide

Reactivity of the Bromomethyl Group

The bromomethyl group (-CH₂Br) at the 5-position of the indazole ring is a key site for synthetic modification. Its reactivity is largely governed by the properties of the carbon-bromine bond.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The primary carbon of the bromomethyl group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion, which is a good leaving group. These reactions can theoretically proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, though the structure of the substrate strongly favors one pathway. masterorganicchemistry.compbworks.com

SN2 Pathway : Given that the bromomethyl group is a primary alkyl halide, the SN2 pathway is predominantly favored. pbworks.com This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This pathway is preferred because primary carbocations are highly unstable, making the stepwise SN1 mechanism energetically unfavorable. pbworks.comyoutube.com Steric hindrance is minimal at this primary carbon, further facilitating the backside attack required for an SN2 reaction. pbworks.com Common nucleophiles used in these reactions include amines, thiols, and alkoxides.

SN1 Pathway : The SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com This mechanism is generally disfavored for primary alkyl halides like 5-(bromomethyl)-1H-indazole due to the high instability of the resulting primary carbocation. nih.gov However, under specific conditions, such as in the presence of a strongly ionizing, polar protic solvent and a very weak nucleophile, minor contributions from an SN1-like mechanism could occur, particularly if the intermediate carbocation can be stabilized by resonance with the indazole ring system. pbworks.comyoutube.com

FeatureSN2 Pathway (Favored)SN1 Pathway (Disfavored)
Substrate Primary alkyl halide (less steric hindrance)Tertiary or resonance-stabilized alkyl halide
Mechanism Concerted (single step)Stepwise (forms carbocation intermediate)
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]
Stereochemistry Inversion of configurationRacemization
Solvent Prefers polar aprotic solventsPrefers polar protic solvents

Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond can undergo homolytic cleavage, where the bonding electrons are split evenly between the two atoms, to form radicals. youtube.com This process is typically initiated by ultraviolet (UV) light or the addition of a radical initiator. youtube.comyoutube.com

Initiation : UV light can provide the energy needed to break the C-Br bond, generating an indazol-5-yl-methyl radical and a bromine radical. youtube.com

Propagation : The highly reactive indazol-5-yl-methyl radical can then participate in a chain reaction, for instance, by abstracting a hydrogen atom from another molecule to form 5-methyl-1H-indazole, while generating a new radical. youtube.com

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. youtube.com

Radical reactions are less common in synthetic applications involving this specific molecule compared to nucleophilic substitutions but are a fundamental aspect of its potential reactivity. For example, the synthesis of bromomethyl compounds can sometimes proceed via radical bromination of the corresponding methyl group using reagents like N-bromosuccinimide (NBS) under light, indicating the susceptibility of this position to radical processes. youtube.com

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring is an ambident nucleophile, meaning it has two potential sites for reaction with electrophiles: the N1 and N2 nitrogen atoms. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-indazole form. nih.govnih.gov Functionalization of these nitrogen atoms is a common strategy for modifying the properties of indazole-based compounds.

Alkylation and Acylation Reactions on Indazole Nitrogen

Both nitrogen atoms of the indazole ring possess lone pairs of electrons and can act as nucleophiles to attack electrophiles, leading to alkylation or acylation.

Alkylation : In the presence of a base, the N-H proton can be removed to form an indazolide anion. This anion is a potent nucleophile that readily reacts with alkylating agents (e.g., alkyl halides, tosylates) to form N-alkylated indazoles. d-nb.infonih.gov Direct alkylation without a base can also occur but is often slower. The reaction typically results in a mixture of N1 and N2 alkylated products. nih.govbeilstein-journals.org

Acylation : Similar to alkylation, N-acylation occurs when the indazole nitrogen attacks an acylating agent, such as an acyl chloride or anhydride. Regioselective N-acylation often favors the N1 position. This preference is sometimes explained by the thermodynamic stability of the N1-acyl product, which may form via isomerization of an initially formed N2-acyl intermediate. d-nb.infonih.gov

Regioselectivity in N-Functionalization (N1 vs. N2)

Achieving regioselectivity in the N-functionalization of indazoles is a significant challenge in synthetic chemistry, as reactions often yield a mixture of N1 and N2 isomers. nih.gov The ratio of these products is highly dependent on several factors, including the nature of the electrophile, the base used, the solvent, and the electronic and steric properties of substituents on the indazole ring. nih.govd-nb.infonih.gov

Steric Effects : Bulky substituents at the C7 position can sterically hinder attack at the adjacent N1 position, thereby favoring functionalization at the N2 position. nih.gov Conversely, large electrophiles may favor reaction at the less hindered N1 position.

Electronic Effects : Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the stability of the transition states leading to N1 or N2 products. For instance, studies have shown that indazoles with electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. nih.gov

Reaction Conditions : The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of certain substituted indazoles. d-nb.infonih.gov In contrast, other conditions, such as using potassium carbonate in DMF, often lead to mixtures of isomers. nih.govnih.gov Density Functional Theory (DFT) calculations suggest that in some cases, high N1-selectivity can be driven by a chelation mechanism where a cation (like Na⁺ from NaH) coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, directing the incoming electrophile to the N1 position. nih.govbeilstein-journals.org

The table below summarizes findings from studies on a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, which illustrates the influence of reaction conditions on regioselectivity.

ElectrophileBaseSolventN1:N2 RatioYield
Isopropyl iodideNaHDMF38 : 4684%
Methyl iodideK₂CO₃DMF44 : 4084%
Pentyl bromideNaHTHF>99 : 189%

Data adapted from studies on methyl 5-bromo-1H-indazole-3-carboxylate, which serves as a model for understanding the regioselectivity principles. nih.govd-nb.infobeilstein-journals.org

Protonic Equilibria and Their Influence on Reactivity

The indazole ring is an aromatic heterocyclic system that exhibits annular tautomerism, primarily existing in 1H- and 2H-forms. chemicalbook.com Thermochemical studies indicate that the 1H-tautomer is energetically more stable than the 2H-form. chemicalbook.com The presence of the hydrobromide salt signifies that the indazole ring is protonated, forming an indazolium cation.

This protonation has a profound influence on the molecule's reactivity. The positive charge on the indazolium cation deactivates the aromatic ring system toward electrophilic attack. The electron-withdrawing nature of the protonated ring can, in turn, influence the reactivity of the bromomethyl substituent. The equilibrium between the neutral 1H-indazole and its protonated form is dependent on the pH of the medium. In acidic solutions, the protonated form predominates. nih.govacs.org The basicity of the indazole nitrogen atoms is a key factor in these equilibria; studies have shown that 2H-indazole derivatives are generally stronger bases than their 1H-indazole counterparts. chemicalbook.com

Electrophilic Aromatic Substitution on the Indazole Ring System

Despite the deactivating effect of protonation, the indazole ring can undergo electrophilic aromatic substitution under appropriate conditions, particularly when in its neutral form. The substitution pattern is directed by the inherent electronic properties of the fused ring system.

Halogenation is a well-studied transformation for the indazole scaffold and serves as a critical step for further functionalization, often through metal-catalyzed cross-coupling reactions. chim.it The C3 position of the 1H-indazole ring is particularly susceptible to electrophilic attack. chim.itevitachem.com

A variety of reagents and conditions have been developed for the regioselective bromination of indazoles at the C3 position. Common brominating agents include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). chim.itevitachem.com The choice of solvent can be crucial; for instance, hexafluoroisopropanol (HFIP) has been shown to be an efficient solvent for halogenation under mild conditions. chim.it An efficient and novel protocol for C3-bromination utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, completing the reaction in as little as 30 minutes. nih.gov For nitro-substituted indazoles, a highly regioselective protocol involves the use of molecular bromine in anhydrous N,N-dimethylformamide (DMF) with controlled temperature, achieving yields up to 95%. evitachem.com

Table 1: Conditions for C3-Halogenation of Indazole Derivatives
Halogenating AgentSolventConditionsReported YieldSource
I₂ / KOHDMFStandardGood chim.it
N-Bromosuccinimide (NBS)MeCN, CH₂Cl₂, HFIPMildVaries chim.it
N-Chlorosuccinimide (NCS)MeCNDMSO-catalyzedGood chim.it
Br₂DMF7–11°C → 2–8°C → 37–45°C95% evitachem.com
DBDMHEtOH40°C, Ultrasound, 30 minGood nih.gov

Nitration introduces a nitro group onto the indazole ring, a valuable functional group for further synthetic manipulations. The position of nitration can be directed by the reaction conditions and the substitution pattern already present on the ring. While direct nitration of 1H-indazole often targets the electron-rich C5 or C7 positions, methods for C3-nitration have also been developed. evitachem.com One such method involves a radical C3-nitration using iron(III) nitrate (B79036) (Fe(NO₃)₃) in the presence of TEMPO and oxygen as oxidants. chim.it

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Studies on indazole reactivity have employed experimental and computational methods to elucidate these pathways.

Mechanistic studies have provided significant insights into the transformations of indazoles. For the ultrasound-assisted C3-bromination with DBDMH, control experiments using radical scavengers like TEMPO indicated that the reaction does not proceed through a radical process. nih.gov In other complex transformations, such as the Rh(III)/Cu(II)-catalyzed synthesis of indazole derivatives, detailed mechanistic pathways involving intermediates like rhodacycles have been proposed. nih.gov

Computational studies using Density Functional Theory (DFT) have become invaluable for explaining reactivity and selectivity. For example, DFT calculations have been used to explain the reactivity differences between indazole and indole (B1671886) electrophiles in copper-hydride catalyzed allylation reactions, suggesting the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. nih.gov Similarly, DFT has been employed to understand the regioselectivity of N1 versus N2 alkylation, suggesting that N1-substitution can be driven by a chelation mechanism, while N2-substitution is influenced by other non-covalent interactions. beilstein-journals.org

The outcome of reactions involving indazole derivatives is highly sensitive to the specific conditions employed.

Solvent: The choice of solvent can significantly impact reaction efficiency and selectivity. In halogenation reactions, solvents like MeCN, CH₂Cl₂, and HFIP are commonly used with NBS, each potentially offering different advantages. chim.it For some chlorination reactions with NCS, the addition of DMSO as a catalyst was found to be essential for achieving high yields. chim.it

Temperature: Temperature is a critical parameter for controlling reaction rates and product distribution. In one study on the synthesis of indazole derivatives, it was found that increasing the temperature to 110°C improved product yields, but higher temperatures led to a decrease in yield, likely due to the formation of side products. researchgate.net The synthesis of 3-bromo-5-nitro-1H-indazole involves a carefully controlled sequence of temperature changes to ensure high regioselectivity. evitachem.com

Catalysts: A wide array of catalysts are used to promote the synthesis and functionalization of indazoles. Transition-metal catalysts, particularly those based on rhodium, copper, and palladium, are effective in mediating C-H activation and cross-coupling reactions to build the indazole core or add substituents. nih.govbohrium.com Acid and base catalysis is also fundamental, not only for controlling protonic equilibria but also for facilitating cyclization and substitution reactions. bohrium.com

Table 2: Influence of Reaction Conditions on Indazole Chemistry
ParameterExample ConditionEffectSource
SolventHexafluoroisopropanol (HFIP)Efficient solvent for C3-halogenation in mild conditions. chim.it
Temperature110°COptimal temperature for a specific indazole synthesis; higher temperatures decreased yield. researchgate.net
CatalystRh(III)/Cu(II)Catalyzes sequential C-H bond activation and intramolecular annulation for indazole synthesis. nih.gov
CatalystDMSOActs as a catalyst in NCS-mediated C3-chlorination. chim.it
Reagent ControlCesium Carbonate vs. other basesDirects regioselectivity in alkylation towards N1 or N2 products. beilstein-journals.org

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The bifunctional nature of 5-(Bromomethyl)-1H-indazole hydrobromide, featuring a reactive benzylic bromide and a modifiable heterocyclic ring system, makes it an ideal starting material for synthesizing intricate heterocyclic structures. chemimpex.com Chemists leverage the reactivity of the bromomethyl group to introduce a wide array of substituents, thereby accessing novel indazole derivatives. acs.org

The primary application of this compound is as an electrophilic precursor for introducing the indazol-5-ylmethyl moiety into various molecules. The bromomethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the synthesis of indazole derivatives with diverse functional groups at the 5-position, which is invaluable for creating libraries of compounds for biological screening. chemimpex.comchemimpex.com

Key transformations include reactions with:

Nitrogen nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles react to form 5-(aminomethyl)-1H-indazole derivatives.

Oxygen nucleophiles: Alcohols and phenols can be alkylated to yield the corresponding ethers.

Sulfur nucleophiles: Thiols react readily to form thioethers.

Carbon nucleophiles: Carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds, extending the carbon skeleton.

The following table illustrates the versatility of this compound as a precursor.

Nucleophile ClassExample NucleophileResulting LinkageDerivative Type
AmineDimethylamine-CH₂-N(CH₃)₂5-(Dimethylaminomethyl)-1H-indazole
AlcoholPhenol-CH₂-O-Ph5-(Phenoxymethyl)-1H-indazole
ThiolThiophenol-CH₂-S-Ph5-(Phenylthiomethyl)-1H-indazole
Azide (B81097)Sodium Azide-CH₂-N₃5-(Azidomethyl)-1H-indazole

These reactions provide a foundation for building more complex heterocyclic systems where the indazole core is a central feature. acs.orgorganic-chemistry.org

While the bromomethyl group is primarily used for alkylation reactions, the indazole scaffold itself is frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki and Negishi reactions. nih.govias.ac.in It is important to note that the C(sp³)-Br bond of the bromomethyl group does not typically participate directly in these specific coupling reactions, which generally require an aryl or vinyl halide (C(sp²)-X) or triflate. ias.ac.in

However, this compound can serve as a precursor to substrates suitable for such couplings. For instance, the indazole ring can be halogenated at other positions (e.g., C3, C7) to create a suitable handle for a subsequent Suzuki or Negishi reaction. semanticscholar.org In this indirect role, the bromomethyl group can be used first to attach the indazole scaffold to a larger molecule before a cross-coupling reaction is performed on the indazole ring itself to further increase molecular complexity. nih.gov The Suzuki reaction, for example, is a reliable method for forming C-C bonds by coupling an organoboron compound with a halide in the presence of a palladium catalyst, and it has been successfully applied to various bromo-indazole derivatives to synthesize novel biaryl compounds. nih.govias.ac.insemanticscholar.org

Scaffold for Medicinal Chemistry Research

The indazole nucleus is a prominent scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties. chemimpex.comrsc.orgnih.gov this compound serves as a critical starting material for the exploration of new therapeutic agents based on this scaffold. chemimpex.com

The design of novel drugs often involves modifying a known bioactive scaffold to improve potency, selectivity, or pharmacokinetic properties. This compound provides a direct and efficient entry point for modifying the indazole core at the 5-position. chemimpex.com Medicinal chemists utilize this reagent to synthesize new series of compounds for structure-activity relationship (SAR) studies. nih.gov For example, by reacting the compound with various amines or alcohols, researchers can systematically probe the chemical space around the indazole core to identify substituents that enhance biological activity. chemimpex.comnih.gov This approach has been instrumental in the development of kinase inhibitors and other targeted therapies where the indazole serves as a key pharmacophoric element. ias.ac.in

Increasing molecular complexity is a key goal in medicinal chemistry to achieve high-affinity and selective binding to biological targets. The reactive nature of the bromomethyl group is ideal for implementing various derivatization strategies. chemimpex.com Beyond simple alkylations, the resulting derivatives can undergo further transformations. For instance, a 5-(aminomethyl) derivative can be acylated to form amides, while a 5-(hydroxymethyl) derivative (obtained via hydrolysis or substitution with a hydroxide (B78521) equivalent) can be oxidized to an aldehyde or carboxylic acid, opening up a vast array of subsequent chemical modifications. nih.gov

The following table outlines some common derivatization pathways starting from this compound.

Initial ReactionIntermediate ProductSubsequent ReactionFinal Product Class
Substitution with N₃⁻5-(Azidomethyl)-1H-indazoleReduction (e.g., with H₂/Pd)5-(Aminomethyl)-1H-indazole
Substitution with CN⁻5-(Cyanomethyl)-1H-indazoleHydrolysis(1H-Indazol-5-yl)acetic acid
Substitution with PhS⁻5-(Phenylthiomethyl)-1H-indazoleOxidation (e.g., with m-CPBA)5-(Phenylsulfonylmethyl)-1H-indazole
Substitution with R₂NH5-(Dialkylaminomethyl)-1H-indazoleQuaternization with R'IQuaternary ammonium (B1175870) salt

These multi-step sequences allow for the creation of highly functionalized and complex molecules from a relatively simple starting material.

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action. mdpi.com The bromomethyl group on the indazole scaffold is an excellent chemical handle for implementing this strategy. It can act as a linker to connect the indazole moiety to another bioactive scaffold, such as an indolizine, piperidine, or other heterocyclic system. mdpi.comresearchgate.net

For example, the indazole could be linked to another pharmacophore known to inhibit a different biological target, potentially leading to a multi-target drug. The synthesis typically involves reacting this compound with a nucleophilic site on the second pharmacophore, creating a new, larger hybrid molecule with the indazole core tethered by a methylene (B1212753) (-CH₂-) bridge. researchgate.net This strategy has been explored for developing novel antitumor agents by combining the properties of different cytotoxic scaffolds. researchgate.net

Applications in Material Science Research

The indazole scaffold is of growing interest in material science due to its rigid, aromatic structure and hydrogen-bonding capabilities. The compound this compound serves as a key intermediate for incorporating these desirable properties into new materials. chemimpex.com Its utility extends to the creation of advanced materials, such as specialized polymers and coatings designed for enhanced performance and durability. chemimpex.com The integration of the indazole moiety can impart improved thermal stability and chemical resistance to the resulting materials. chemimpex.com

Synthesis of Polymers and Coatings with Specific Properties

The primary utility of this compound in polymer synthesis lies in its reactive bromomethyl group. chemimpex.com This functional group acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the compound to be grafted onto existing polymer backbones or used as a monomer in polymerization reactions.

For instance, it can be used in the synthesis of functional polymers through techniques like atom transfer radical polymerization (ATRP) or by reacting it with polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups). The incorporation of the indazole unit into polymer structures can be leveraged to modify surface properties, enhance thermal stability, or introduce photo-responsive characteristics, leading to the development of high-performance coatings and films. chemimpex.comchemimpex.com

Development of Advanced Materials through Indazole Integration

The integration of the indazole nucleus is a strategic approach to developing advanced materials with tailored functionalities. chemimpex.com The aromatic system of the indazole ring can contribute to the electronic and photophysical properties of a material, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of the N-H group in the indazole ring to act as a hydrogen-bond donor allows for the creation of supramolecular assemblies and materials with specific recognition capabilities. Researchers employ compounds like this compound to study enzyme interactions and signaling pathways, which aids in understanding complex biological processes that can be mimicked in synthetic materials. chemimpex.com

Applications in Agrochemical Research

In the field of agrochemicals, this compound is explored as a precursor for the development of new, more effective, and potentially more environmentally benign pesticides and herbicides. chemimpex.com The indazole core is a "privileged structure" in medicinal and agrochemical chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility makes it an attractive scaffold for discovering novel active ingredients. The compound's properties facilitate the modification of existing agrochemicals, which can lead to enhanced efficacy and stability. chemimpex.com

Development of Novel Pesticides and Herbicides

The synthesis of novel pesticides and herbicides often involves the exploration of new chemical scaffolds that exhibit biological activity. The indazole ring system has been identified as a core component in various biologically active molecules. nih.gov this compound serves as a starting material to generate libraries of indazole derivatives. Through substitution reactions at the bromomethyl position, chemists can introduce a wide variety of functional groups, systematically modifying the molecule's structure to optimize its activity against specific agricultural pests or weeds. chemimpex.com This approach is crucial in the ongoing effort to develop new agrochemicals that can overcome resistance issues seen with existing products. nih.gov

Modification of Existing Agrochemical Compounds

A key strategy in agrochemical development is the modification of known active compounds to improve their performance. This compound is an ideal reagent for this purpose. Its reactive "handle" allows for the covalent attachment of the indazole moiety to an existing pesticide or herbicide molecule. chemimpex.com This modification can profoundly alter the parent compound's physicochemical properties, such as its solubility, stability, and mode of interaction with its biological target. Such changes can lead to agrochemicals with improved potency, better crop selectivity, or a more favorable environmental degradation profile. chemimpex.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of indazole derivatives, providing valuable information on their geometry, electronic distribution, and reactivity.

The electronic structure of the indazole core, which is central to 5-(Bromomethyl)-1H-indazole hydrobromide, has been the subject of theoretical investigations. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecular geometry and electronic properties. researchgate.net

Natural Bond Orbital (NBO) analysis is a key component of these studies, providing insights into charge distribution across the molecule. For instance, in studies of related 5-bromo-indazole derivatives, NBO analysis has been used to calculate the partial charges on the N1 and N2 atoms of the indazole ring. nih.gov These partial charges are crucial in understanding the nucleophilic character of the nitrogen atoms and predicting the regioselectivity of alkylation reactions. nih.gov

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the reactivity of the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com In studies of various indazole derivatives, DFT calculations have shown that the distribution of HOMO and LUMO densities can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov For instance, in some thiazole (B1198619) azo dyes, the HOMOs were found to be spread over the donor moiety and the thiazole and benzene (B151609) rings, while the nature of the acceptor moieties dictated the energy and shape of the LUMOs. mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to identify regions of a molecule that are prone to electrophilic or nucleophilic attack. In a study on 5-Bromo-2-Hydroxybenzaldehyde, the reddish-yellow or reddish-orange color at the periphery of the aldehyde group in the MEP graph represented the area with the maximum electron density, indicating it as the most negative and reactive region towards electrophilic attack. nih.gov

Table 1: Calculated Electronic Properties of Indazole Derivatives from DFT Studies

Derivative Method Calculated Property Value Reference
Methyl 5-bromo-1H-indazole-3-carboxylate DFT/NBO N1 Partial Charge (Value not specified) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate DFT/NBO N2 Partial Charge (Value not specified) nih.gov
Various 3-carboxamide indazole derivatives DFT (GAUSSIAN 09) HOMO-LUMO Energy Gap High for compounds 8a, 8c, 8s nih.gov

Note: Specific numerical values for partial charges were not provided in the source material.

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving the indazole scaffold, particularly N-alkylation, which is highly relevant for this compound due to its reactive bromomethyl group. nih.gov Studies on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have utilized DFT to explore the underlying mechanisms that govern the formation of N1- and N2-substituted products. nih.govbeilstein-journals.org

These computational investigations suggest that the regioselectivity of the alkylation is highly dependent on the reaction conditions. For example, DFT calculations have supported a chelation mechanism for the formation of N1-substituted products in the presence of cesium carbonate, where the cesium cation coordinates with the N2-atom and a carbonyl group at the C3 position. nih.govbeilstein-journals.org In contrast, the formation of N2-substituted products is proposed to be driven by other non-covalent interactions. nih.gov

The energetics of these reaction pathways, including the stability of intermediates and transition states, can be calculated to predict the most favorable reaction outcome. By comparing the activation energies for the N1 and N2 alkylation pathways, researchers can rationalize the observed product ratios under different experimental conditions. nih.gov Mechanistic studies have also proposed the involvement of a deprotonated intermediate where the indazole N2 and a C3 substituent act as a bidentate ligand for a metal cation, thereby directing alkylation to the N1 position. nih.gov

The indazole ring exhibits annular tautomerism, existing in two primary forms: the 1H-indazole and the 2H-indazole tautomers. nih.gov DFT calculations have been employed to determine the relative stabilities of these tautomers. For the parent indazole and many of its derivatives, the 1H-indazole tautomer is found to be thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net This preference is a key factor in predicting the predominant species in solution and its subsequent reactivity. nih.gov

Theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have also utilized various computational levels, from semiempirical to DFT, to establish the most stable tautomer, with results generally aligning with experimental findings. researchgate.net The energy difference between the tautomers can be influenced by substituents on the indazole ring and the surrounding solvent environment. While the 1H-tautomer is typically more stable, the energy difference can be small, and in some specific cases, the 2H-tautomer may be favored. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to the active site of a protein.

Molecular docking studies have been extensively performed on various indazole derivatives to predict their interactions with a range of biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. nih.govnih.gov These studies provide valuable insights into the potential therapeutic applications of compounds like this compound by identifying likely protein targets and the key interactions that stabilize the ligand-protein complex.

For example, docking studies of substituted indazole derivatives have been conducted against the aromatase enzyme, a target in breast cancer therapy. These studies have identified key amino acid residues, such as Arg115 and Met374, that are crucial for binding. Similarly, novel indazole derivatives have been docked into the active site of a protein linked to renal cancer (PDB: 6FEW), with the binding energy values used to rank the potential efficacy of the compounds. nih.gov In another study, new indazole derivatives were evaluated as potential inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov

The results from these docking simulations, typically presented as binding energies, provide a semi-quantitative prediction of the binding affinity of a ligand for a particular target. Lower binding energies generally indicate a more stable ligand-protein complex and a higher predicted affinity.

Table 2: Predicted Binding Energies of Indazole Derivatives from Molecular Docking Studies

Indazole Derivative Target Protein (PDB ID) Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
Compound 5f Aromatase (3EQM) -8.0 Arg115
Compound 5g Aromatase (3EQM) -7.7 Arg115, Thr310, Leu372, Leu477
Compound 5n Aromatase (3EQM) -7.7 Arg115, Thr310, Leu372, Leu477
Derivatives 8v, 8w, 8y Renal Cancer-Related Protein (6FEW) (Highest among 26 derivatives) ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762 nih.gov
Compound 3j (Target not fully specified) (2ZCS) -7.45 Tyr248, Lys273, Val268, Arg171 researchgate.net
Compound 3c (Target not fully specified) (2ZCS) -6.80 Tyr248, Lys273, Val268, Arg171 researchgate.net

Note: The specific binding energy values for derivatives 8v, 8w, and 8y were not provided, only that they were the highest in the studied series.

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex, allowing for a thorough analysis of the binding mode. This includes the identification of specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for molecular recognition and binding.

For instance, in the docking of indazole derivatives to the aromatase enzyme, hydrogen bonding interactions with the NH1 and NH2 atoms of Arg115 were identified as key stabilizing forces. In the study of indazole derivatives against a renal cancer-related protein, the analysis of the docked poses revealed interactions with a host of amino acid residues, including ASP784, LYS655, and MET699. nih.gov The visualization of these interactions, often depicted in 2D and 3D diagrams, is crucial for understanding the structure-activity relationships (SAR) of a series of compounds and for guiding the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The theoretical prediction of chemical activity for a compound like this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are used to build a predictive QSAR model. A typical workflow for such a study is outlined below.

Workflow for Theoretical Activity Prediction:

StepDescriptionRelevant Molecular Descriptors
1. Dataset Selection A set of indazole derivatives with known biological activities is compiled.Experimental IC50 or EC50 values.
2. Molecular Structure Optimization The 3D structures of the molecules are generated and their geometries are optimized using quantum chemical methods (e.g., DFT).Geometric parameters (bond lengths, angles).
3. Descriptor Calculation A wide range of molecular descriptors are calculated for each optimized structure.Topological, electronic, steric, and thermodynamic descriptors.
4. Model Development Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model correlating descriptors with activity.A predictive equation is generated.
5. Model Validation The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.R², Q², and other statistical metrics.

In studies on various indazole derivatives, descriptors such as electronic properties (e.g., HOMO and LUMO energies), steric parameters (e.g., molecular volume and surface area), and hydrophobic characteristics (e.g., LogP) have been shown to be important in predicting biological activity against targets like hypoxia-inducible factor-1α (HIF-1α) nih.gov. For 5-(Bromomethyl)-1H-indazole, the electronically influential bromomethyl group at the 5-position would significantly impact the calculated descriptors, thereby influencing its predicted activity.

QSAR models provide a quantitative basis for understanding how specific structural modifications affect the biological activity of a compound. The steric and electrostatic contour maps generated from 3D-QSAR studies, for example, can highlight regions of a molecule where modifications are likely to enhance or diminish activity nih.gov.

For the indazole scaffold, structure-activity relationship (SAR) studies have revealed that substituents at various positions on the ring system play a crucial role in determining biological effects researchgate.netnih.gov. While specific SAR data for 5-(bromomethyl) substituted indazoles is sparse, general principles can be inferred. The introduction of a bromomethyl group at the 5-position introduces several key features:

Steric Bulk: The size of the bromomethyl group can influence how the molecule fits into a biological target's binding site.

Electronic Effects: The electron-withdrawing nature of the bromine atom can alter the electron density distribution across the indazole ring system, affecting its reactivity and non-covalent interactions.

Reactivity: The bromomethyl group is a reactive moiety that can potentially form covalent bonds with biological macromolecules, a property that can be exploited in the design of targeted covalent inhibitors.

The following table summarizes the potential impact of the 5-(bromomethyl) substituent on the properties and activity of the indazole core, based on general principles observed in related derivatives.

Predicted Influence of the 5-(Bromomethyl) Group on Indazole Properties:

PropertyPredicted Effect of 5-(Bromomethyl) SubstitutionRationale
Receptor Binding Affinity Potentially alteredThe substituent can influence steric and electronic complementarity with the binding pocket.
Solubility Likely decreased in aqueous mediaThe addition of a larger, hydrophobic group can reduce water solubility.
Chemical Reactivity IncreasedThe bromomethyl group is a good leaving group, making the compound a useful synthetic intermediate.
Metabolic Stability Potentially alteredThe substituent may provide a new site for metabolic enzymes to act upon.

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational techniques used to study the dynamic behavior and preferred shapes of molecules over time.

MD simulations can provide insights into how a ligand like an indazole derivative interacts with its biological target, revealing details about the stability of the binding pose and the key intermolecular interactions that are formed nih.govresearchgate.netbohrium.com. For 5-(Bromomethyl)-1H-indazole, an MD simulation of its complex with a target protein would involve placing the docked ligand-protein system in a simulated physiological environment (a box of water molecules and ions) and calculating the trajectories of all atoms over a period of time.

Analysis of the MD simulation trajectory can yield valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonding interactions.

Conformational analysis, on the other hand, focuses on identifying the low-energy conformations of a molecule in the absence of a binding partner. For 5-(Bromomethyl)-1H-indazole, the primary conformational flexibility would arise from the rotation around the bond connecting the bromomethyl group to the indazole ring. Understanding the preferred orientation of this group is important as it can dictate how the molecule presents itself to a binding site.

While specific MD and conformational analysis studies on this compound are not readily found, research on other substituted indazoles demonstrates the utility of these methods in rationalizing biological activity and guiding further drug design efforts researchgate.netbohrium.comrsc.org.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. It provides granular insights into the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C). While specific experimental data for 5-(Bromomethyl)-1H-indazole hydrobromide is not widely available in the public domain, the application of NMR spectroscopy would be indispensable for its structural confirmation.

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons present in the this compound molecule. Each unique proton or group of equivalent protons would generate a distinct signal in the spectrum, with its chemical shift (δ) indicating its electronic environment. For instance, the protons of the bromomethyl group (-CH₂Br) would be expected to appear at a characteristic downfield shift due to the electron-withdrawing effect of the adjacent bromine atom. The aromatic protons on the indazole ring would produce signals in the aromatic region of the spectrum, and their splitting patterns (multiplicity) would reveal their coupling relationships with neighboring protons, thereby confirming their relative positions on the ring. The proton attached to the nitrogen in the indazole ring (N-H) would also give a characteristic signal.

¹³C NMR for Carbon Skeleton Analysis

To map out the carbon framework of the molecule, ¹³C NMR spectroscopy is employed. This technique detects the ¹³C isotope of carbon, providing information on the number of non-equivalent carbon atoms and their chemical nature. In the case of this compound, distinct signals would be expected for the carbon of the bromomethyl group, as well as for each of the carbon atoms composing the bicyclic indazole ring system. The chemical shifts of these signals would be indicative of their hybridization state and the nature of the atoms they are bonded to.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. This method would be used to determine the molecular weight of the compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where 'M' is the neutral 5-(Bromomethyl)-1H-indazole molecule. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

To ascertain the elemental composition of this compound with high accuracy, High-Resolution Mass Spectrometry (HRMS) is the method of choice. HRMS can measure the mass of an ion with a very high degree of precision, allowing for the determination of its exact mass. This exact mass can then be used to calculate the unique elemental formula of the compound, providing definitive confirmation of its chemical identity and distinguishing it from other compounds that may have the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its distinct structural components.

Key expected absorptions include:

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the N-H bond in the indazole ring. The broadening is a result of hydrogen bonding.

Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, are characteristic of the C-H stretching vibrations within the aromatic indazole ring. libretexts.orgvscht.cz

Aliphatic C-H Stretching: Peaks in the 3000-2850 cm⁻¹ region would correspond to the C-H stretching of the bromomethyl group. libretexts.orglumenlearning.com

C=C Stretching: Aromatic ring stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz

C-Br Stretching: The presence of the bromomethyl group would be confirmed by a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
N-H (Indazole Ring)3400-3200 (broad)Stretching
Aromatic C-H3100-3000Stretching
Aliphatic C-H (CH₂Br)3000-2850Stretching
Aromatic C=C1600-1450Stretching
C-Br600-500Stretching

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Tautomeric Forms in Crystalline State

Indazole and its derivatives can exist in different tautomeric forms. X-ray crystallography can definitively identify which tautomer is present in the solid state. For 1H-indazoles, the proton is located on the N1 atom of the pyrazole (B372694) ring. The crystallographic data would provide the precise coordinates of all atoms, including the hydrogen on the nitrogen, confirming the 1H-tautomer. DFT calculations on similar heterocyclic systems have shown that one tautomeric form is often more energetically stable than others. mdpi.com

Analysis of Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions. X-ray diffraction analysis allows for the detailed study of these forces, which can include:

Hydrogen Bonding: The N-H group of the indazole ring and the bromide anion are strong candidates for forming hydrogen bonds, which would be a dominant interaction in the crystal lattice.

π-π Stacking: The planar aromatic indazole rings can stack on top of each other, leading to stabilizing π-π interactions. The distances between the centroids of these rings can be measured to quantify the strength of these interactions. nih.gov

Halogen Bonding: The bromine atom of the bromomethyl group can participate in halogen bonding with electronegative atoms in neighboring molecules. bohrium.com

Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify these intermolecular contacts. nih.govnajah.edu

Interaction TypeDescriptionKey Structural Feature
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.N-H···Br⁻
π-π StackingNon-covalent interaction between aromatic rings.Face-to-face or offset arrangement of indazole rings.
Halogen BondingNon-covalent interaction involving a halogen atom as an electrophilic species.C-Br···X (where X is an electronegative atom).

High-Performance Liquid Chromatography (HPLC) for Purity and Analytical Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates like this compound. A validated HPLC method can accurately quantify the main compound and separate it from any impurities.

A typical reversed-phase HPLC method would involve:

Column: A C18 column is commonly used for the separation of moderately polar compounds. chromatographyonline.com

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. chromatographyonline.com The gradient or isocratic elution would be optimized to achieve good separation.

Detection: UV detection is suitable for this compound due to the UV absorbance of the indazole ring. The detection wavelength would be set at the λmax of the compound for maximum sensitivity.

Method validation would be performed according to ICH guidelines and would include parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comnih.govnih.gov

Validation ParameterPurposeTypical Acceptance Criteria
LinearityTo demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
AccuracyTo determine the closeness of the measured value to the true value.Recovery of 98-102%
PrecisionTo assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%
SpecificityTo ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present.Resolution between analyte and impurity peaks > 1.5
LOD/LOQTo determine the lowest concentration of analyte that can be reliably detected/quantified.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine in this case) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₈Br₂N₂). A close agreement between the experimental and theoretical values confirms the empirical formula of the compound. mdpi.com

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)Calculated from C₈H₈Br₂N₂Determined experimentally
Hydrogen (H)Calculated from C₈H₈Br₂N₂Determined experimentally
Nitrogen (N)Calculated from C₈H₈Br₂N₂Determined experimentally
Bromine (Br)Calculated from C₈H₈Br₂N₂Determined experimentally

Preclinical Research Directions and Biological Target Exploration

Investigation of Enzyme Interactions and Signaling Pathways

In biochemical research, 5-(Bromomethyl)-1H-indazole hydrobromide serves as a key starting material for creating molecules designed to probe enzyme interactions and signaling pathways. chemimpex.com The indazole scaffold is a common feature in many biologically active compounds, and derivatives synthesized from this intermediate are employed to understand complex biological processes. chemimpex.com The ability to functionalize the molecule via the bromomethyl group allows chemists to systematically modify structures and study the resulting effects on biological targets, aiding in the elucidation of structure-activity relationships (SAR).

The indazole structure is explored for its potential in targeting neurological disorders. A structurally similar compound, 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, is noted as a valuable intermediate for synthesizing pharmaceuticals that may modulate neurotransmitter activity. chemimpex.com This suggests that the indazole core, which can be provided by this compound, is a relevant scaffold for designing novel agents to interact with targets within the central nervous system. Researchers utilize such intermediates to create derivatives with enhanced biological activity and specificity for exploring therapeutic agents against a range of diseases. chemimpex.com

The development of enzyme inhibitors is a cornerstone of modern drug discovery, and the indazole moiety is a prominent scaffold in many such agents, particularly kinase inhibitors. nih.gov this compound is an important precursor for the synthesis of these targeted inhibitors.

Lysine-Specific Demethylases (LSDs): Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that has become a significant therapeutic target in oncology. nih.govrsc.org Overexpression of LSD1 is associated with various malignancies, and its inhibition can suppress tumor-propagating cells. rsc.org Research has led to the development of potent, orally active indazole-based compounds that show strong inhibitory activity against LSD1. nih.gov These compounds are synthesized using foundational chemical structures for which this compound can serve as a key building block.

Extracellular signal-regulated kinase 5 (ERK5): ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, and its signaling pathway is implicated in cancer cell proliferation, survival, and migration. researchgate.netnih.gov Consequently, inhibiting ERK5 is an attractive therapeutic strategy. nih.gov High-throughput screening has identified indazole-sulphonamide compounds as having moderate to potent inhibitory activity against ERK5. ncl.ac.uk The synthesis of libraries of novel indazole compounds for SAR studies relies on versatile intermediates like this compound to generate diverse structures for biological evaluation. ncl.ac.uk

Table 1: Examples of Indazole-Based Enzyme Inhibitors
Compound ClassTarget EnzymeTherapeutic AreaSignificance of Indazole Core
Indazole AnaloguesLysine-Specific Demethylase 1 (LSD1)OncologyForms the core scaffold for potent and orally active inhibitors. nih.gov
Indazole-SulphonamidesExtracellular signal-regulated kinase 5 (ERK5)OncologyIdentified as a key pharmacophore for ERK5 inhibition from HTS campaigns. ncl.ac.uk
1H-Indazole AmidesExtracellular signal-regulated kinase 1/2 (ERK1/2)OncologyServes as the basis for potent enzymatic and cellular inhibitors. nih.gov
1H-Indazole DerivativesFibroblast growth factor receptors (FGFRs)OncologyUsed in fragment-led design to create inhibitors with excellent ligand efficiency. nih.gov

High-Throughput Screening (HTS) in Drug Discovery Pipelines

High-Throughput Screening (HTS) is a critical process in drug discovery that involves the rapid testing of large chemical libraries to identify "hit" compounds with activity against a specific biological target. nih.govewadirect.com this compound plays a role in this process not as a compound to be screened directly, but as a reactive building block for the creation of combinatorial libraries. chemimpex.com Its reactive nature allows it to be easily combined with other chemical fragments, enabling the automated synthesis of thousands of distinct indazole derivatives. chemimpex.com These diverse libraries are then screened to discover novel lead compounds, streamlining the development of new therapeutics. chemimpex.comewadirect.com

Biological Target Identification and Validation in Preclinical Models

The process of identifying and validating new biological targets is fundamental to developing novel therapies. nih.gov Derivatives synthesized using this compound can function as chemical probes for this purpose. For instance, a novel indazole-containing compound can be introduced into a preclinical model, such as a cancer cell line, to observe its phenotypic effects (e.g., inhibition of proliferation, induction of apoptosis). nih.gov By identifying the molecular targets to which the compound binds to elicit these effects, researchers can uncover and validate novel proteins or pathways involved in the disease process. The indazole scaffold is particularly useful in this context for its known affinity for certain enzyme families, such as protein kinases. nih.govnih.gov

Mechanistic Studies at a Molecular Level

Understanding how a drug candidate works at the molecular level is crucial for its optimization. While this compound is a starting material, the final indazole-containing derivatives are subjected to detailed mechanistic studies. Techniques such as molecular docking and X-ray crystallography are used to visualize how these molecules interact with their target enzymes. nih.gov For example, studies on indazole-based inhibitors binding to kinases often reveal that the indazole core sits (B43327) within the ATP-binding pocket, forming key hydrogen bonds with hinge region residues of the enzyme. researchgate.net These investigations clarify the precise mechanism of inhibition and provide rational guidance for further structural modifications to improve potency and selectivity.

Future Perspectives and Challenges in Research

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

Key areas of development include:

Advanced Catalysis: The use of transition-metal and acid-base catalysts has already shown promise in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com Future work will likely explore novel catalytic systems, including photoredox catalysis and electrosynthesis, to achieve transformations under milder conditions with greater control. rsc.org These methods could offer new pathways for functionalizing the indazole core that are not accessible through traditional thermal methods.

High-Throughput Experimentation (HTE): HTE platforms are transforming reaction optimization by allowing for the rapid screening of numerous variables, including catalysts, solvents, bases, and reagents. rsc.org This data-driven approach can accelerate the discovery of highly selective and robust conditions for reactions such as the N1-alkylation of the indazole ring, a critical step in the utilization of 5-(bromomethyl)-1H-indazole hydrobromide. A recent study demonstrated the use of HTE to develop a scalable and highly selective N1-alkylation methodology driven by thermodynamic control, completely avoiding the formation of the N2-alkylated product. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for streamlined multi-step syntheses. Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient, scalable, and reproducible manufacturing processes.

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds on the indazole ring represents a highly atom-economical approach to creating new derivatives. nih.gov Future strategies will likely focus on developing regioselective C-H activation methods to introduce new functional groups onto the benzene (B151609) portion of the indazole scaffold, complementing the reactivity of the bromomethyl group.

Table 1: Comparison of Synthetic Strategies for Indazole Derivatives
StrategyKey AdvantagesFuture Research FocusPotential Impact
Transition-Metal Catalysis High efficiency, broad substrate scope. benthamdirect.comingentaconnect.comDevelopment of cheaper, more sustainable catalysts (e.g., copper, iron). researchgate.netReduced cost and environmental impact.
High-Throughput Experimentation (HTE) Rapid optimization, discovery of selective conditions. rsc.orgIntegration with machine learning for predictive reaction outcomes.Accelerated development of scalable synthetic routes.
Photoredox Catalysis Mild reaction conditions, unique reactivity pathways. rsc.orgresearchgate.netExpanding the scope of transformations on the indazole core.Access to novel derivatives not available through thermal methods.
C-H Activation High atom economy, direct functionalization. nih.govImproving regioselectivity for specific positions on the indazole ring.More efficient synthesis of complex molecules.

Exploration of Expanded Reactivity Profiles

The synthetic versatility of this compound stems from the reactivity of both the indazole core and the pendant bromomethyl group. chemimpex.com The bromomethyl moiety is a potent electrophile, readily participating in nucleophilic substitution reactions. Future research will aim to expand the known reactivity profile of this compound, enabling the synthesis of an even wider array of derivatives.

Promising areas for exploration include:

Late-Stage Functionalization: Developing methods to modify complex molecules containing the indazole scaffold in the final steps of a synthesis is highly desirable in drug discovery. The bromomethyl group is an ideal handle for late-stage functionalization, allowing for the introduction of diverse chemical groups via reactions with various nucleophiles (e.g., amines, thiols, alcohols, carbanions).

Cross-Coupling Reactions: While the bromomethyl group is typically used in substitution reactions, exploring its participation in novel cross-coupling protocols could unlock new synthetic pathways. For instance, developing conditions for palladium- or nickel-catalyzed cross-coupling reactions directly involving the C(sp³)-Br bond would significantly expand its utility.

Photochemical and Radical Reactions: Visible-light photoredox catalysis can generate radical species under mild conditions. Investigating the reactivity of the bromomethyl group under these conditions could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions that are complementary to traditional ionic pathways.

Click Chemistry: The conversion of the bromomethyl group into an azide (B81097) or alkyne would allow the resulting indazole derivative to participate in highly efficient and selective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would facilitate the straightforward conjugation of the indazole scaffold to other molecules, including polymers, biomolecules, and surfaces. nih.gov

Advancements in Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, understand reaction mechanisms, and design new compounds with desired characteristics. For this compound and its derivatives, computational modeling offers a path to accelerate research and reduce reliance on trial-and-error experimentation.

Future advancements in this area will likely focus on:

Predicting Reaction Outcomes: Using quantum chemical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways to predict regioselectivity (e.g., N1 vs. N2 alkylation) and reactivity. beilstein-journals.org This can guide the choice of reagents and conditions to favor the desired product, saving time and resources.

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations are used to predict how indazole derivatives will bind to biological targets like protein kinases or enzymes. researchgate.netbiotech-asia.org These simulations can identify key interactions, predict binding affinity, and guide the design of new analogs with improved potency and selectivity. bohrium.comscispace.com

ADMET Prediction: A major challenge in drug development is ensuring that a compound has suitable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). In silico tools can now predict these properties with increasing accuracy, allowing researchers to prioritize compounds with a higher likelihood of success and flag potential liabilities early in the design process. biotech-asia.org

Materials Design: In materials science, computational models can predict the properties of polymers or other materials incorporating the indazole scaffold. chemimpex.com This includes predicting thermal stability, electronic properties, and interactions with other materials, guiding the synthesis of new functional materials.

Table 2: Applications of Computational Modeling in Indazole Research
Computational MethodApplicationPredicted PropertiesReference
Molecular Docking Drug DiscoveryBinding mode, binding affinity to protein targets (e.g., COX-2, VEGFR-2). researchgate.netbiotech-asia.org
Molecular Dynamics (MD) Drug DiscoveryStability of protein-ligand complexes, conformational changes. researchgate.netbohrium.com
Density Functional Theory (DFT) Reaction Mechanism & SelectivityTransition state energies, reaction pathways, regioselectivity. beilstein-journals.org
ADMET Prediction PharmacokineticsOral bioavailability, toxicity risk, metabolic stability. biotech-asia.org

Integration of this compound in Multidisciplinary Research Platforms

The true potential of this compound is realized when it is integrated into research platforms that span multiple scientific disciplines. Its utility as a versatile chemical building block makes it valuable in drug discovery, chemical biology, and materials science. chemimpex.comchemimpex.com

Future opportunities for integration include:

Drug Discovery Platforms: The indazole core is a key pharmacophore in many kinase inhibitors. nih.gov this compound can be used to generate large libraries of derivatives for screening against panels of kinases or other important drug targets. This scaffold is also being explored for developing dual-target inhibitors, a strategy to overcome drug resistance. nih.gov

Chemical Biology Probes: By attaching fluorescent tags, biotin, or other reporter groups to the indazole scaffold via the reactive bromomethyl handle, researchers can create chemical probes. These probes can be used to study the biological function of target proteins, visualize their location within cells, and aid in the identification of new therapeutic targets.

Materials Science Innovation: The incorporation of the rigid, aromatic indazole structure into polymers can enhance their thermal stability and mechanical properties. chemimpex.com The bromomethyl group provides a convenient anchor point for polymerization or for grafting onto surfaces to create functional coatings with specific chemical or physical properties.

"Scaffold Hopping" in Medicinal Chemistry: "Scaffold hopping" is a strategy used to create novel chemotypes by replacing the core structure of a known active compound. nih.gov The indazole ring is an excellent alternative to other common heterocycles like indole (B1671886). This compound provides a starting point for synthesizing indazole-based analogs of existing drugs, which may lead to improved properties or novel intellectual property. nih.gov

By focusing on these areas, the scientific community can overcome current challenges and continue to expand the applications of this compound, solidifying its role as a fundamental component in the development of new medicines and materials.

Q & A

Q. What are the established synthetic routes for preparing 5-(Bromomethyl)-1H-indazole hydrobromide, and what reaction conditions influence yield?

The synthesis typically involves bromination of indazole derivatives using reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride (CCl₄) under reflux. Radical initiators (e.g., AIBN) may enhance selectivity for the bromomethyl group . For analogous indazole derivatives, reaction optimization includes controlling temperature (e.g., 70–90°C) and reaction time (12–24 hours) to minimize by-products . Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization is critical for achieving ≥95% purity .

Q. How is the purity and structural integrity of this compound characterized?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 4.62 ppm for methylene protons adjacent to bromine) .
  • TLC : Monitoring reaction progress (e.g., Rf = 0.30 in ethyl acetate/hexane) .
  • Melting Point Analysis : Reported mp ranges (123–127°C for 95–96% purity) help verify consistency .
  • Mass Spectrometry : FAB-HRMS or ESI-MS for molecular ion validation (e.g., [M+H]+) .

Q. What handling and storage protocols are recommended for this compound?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the bromomethyl group.
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation, as indicated for structurally similar brominated compounds .

Advanced Research Questions

Q. How can competing substitution or elimination pathways be minimized during bromomethylation?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions .
  • Stoichiometry : Controlled NBS equivalents (1.0–1.2 eq) prevent over-bromination .
  • Additives : Radical scavengers or phase-transfer catalysts (e.g., PEG-400) enhance regioselectivity .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) avoids exothermic decomposition .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site, facilitating SN2 substitutions with nucleophiles (e.g., amines, thiols). DFT studies suggest that the electron-withdrawing indazole ring enhances leaving-group ability, while steric hindrance at the 5-position may slow reactivity . Comparative kinetic studies with 5-Bromo-1H-indazole (mp 123–127°C) show slower substitution rates than non-brominated analogs, likely due to increased steric bulk .

Q. How can this compound be applied in developing kinase inhibitors or neuroprotective agents?

  • Medicinal Chemistry : The indazole scaffold is a key pharmacophore in 5-HT receptor ligands and kinase inhibitors (e.g., FLT3 inhibitors). Bromomethyl derivatives serve as intermediates for introducing alkylating groups or fluorophores .
  • Biological Testing : In vitro assays (e.g., enzyme inhibition, cell viability) require rigorous solubility optimization (e.g., DMSO stock solutions) and metabolite profiling to assess stability .

Data Contradictions and Resolution

  • Melting Point Variability : Discrepancies in mp (e.g., 123–127°C vs. >280°C for hydrobromide salts ) may arise from hydration states or impurities. Differential scanning calorimetry (DSC) and Karl Fischer titration can clarify hydration levels .
  • Yield Disparities : Reported yields (25–50% ) reflect differences in workup methods (e.g., aqueous extraction vs. column chromatography). Standardizing quenching protocols (e.g., slow addition to ice-water) improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.